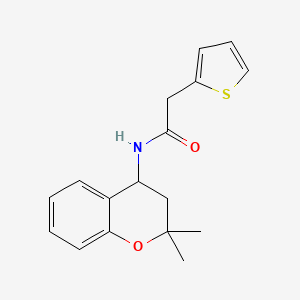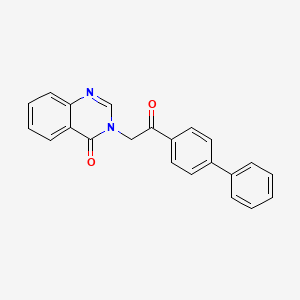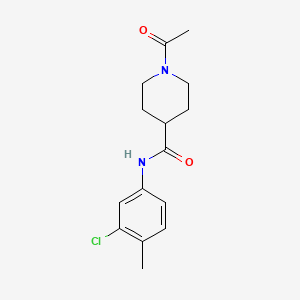![molecular formula C13H12N4O4 B5337001 [(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate](/img/structure/B5337001.png)
[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate typically involves the condensation of 4-methylbenzaldehyde with 1-methyl-4-nitropyrazole-3-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides or hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials with specific properties.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications.
Wirkmechanismus
The mechanism of action of [(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate
- [(E)-(4-chlorophenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate
- [(E)-(4-fluorophenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Eigenschaften
IUPAC Name |
[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-9-3-5-10(6-4-9)7-14-21-13(18)12-11(17(19)20)8-16(2)15-12/h3-8H,1-2H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWHYKWFVRJUPQ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NOC(=O)C2=NN(C=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/OC(=O)C2=NN(C=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(3-furoyl)-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5336925.png)

![3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5336944.png)
![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5336950.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5336961.png)
![(4Z)-5-(3,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B5336969.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5336982.png)
![3-(4-ethoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5336990.png)
![N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]glycine](/img/structure/B5337005.png)
![2-(4-METHYLPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE](/img/structure/B5337008.png)

![7-{[4-(4-FLUOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5337016.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5337022.png)
